Cas no 1429913-59-6 (tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate)

tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- SXBGYIYIUVGEAH-UHFFFAOYSA-N
- SCHEMBL15980598
- tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate
- tert-butyl [1-amino-3-(methylsulfonyl)propan-2-yl]carbamate
- 1429913-59-6
- EN300-1874921
- Carbamic acid, N-[1-(aminomethyl)-2-(methylsulfonyl)ethyl]-, 1,1-dimethylethyl ester
-
- インチ: 1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-7(5-10)6-16(4,13)14/h7H,5-6,10H2,1-4H3,(H,11,12)
- InChIKey: SXBGYIYIUVGEAH-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC(CN)NC(=O)OC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 252.11437830g/mol
- どういたいしつりょう: 252.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.176±0.06 g/cm3(Predicted)
- ふってん: 447.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 11.16±0.46(Predicted)
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874921-0.1g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1874921-2.5g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1874921-0.05g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1874921-1g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 1g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1874921-0.5g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1874921-5.0g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1874921-10.0g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1874921-5g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1874921-0.25g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1874921-1.0g |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate |
1429913-59-6 | 1g |
$986.0 | 2023-06-01 |
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamateに関する追加情報
Recent Advances in the Application of tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate (CAS: 1429913-59-6) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate (CAS: 1429913-59-6) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique structural features including a tert-butyl group and a methanesulfonyl moiety, has demonstrated promising applications in drug discovery and development. Recent studies have explored its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the context of protease inhibitors and kinase modulators.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key intermediate in the synthesis of novel covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The researchers utilized the reactive amino group of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate to introduce electrophilic warheads, enabling the development of highly selective BTK inhibitors with improved pharmacokinetic properties. The methanesulfonyl group was found to contribute significantly to the solubility and metabolic stability of the final drug candidates.
In parallel research, the compound has been employed in the development of PROTAC (Proteolysis Targeting Chimera) molecules. A recent Nature Chemical Biology publication demonstrated its utility as a linker component, connecting target-binding ligands to E3 ubiquitin ligase recruiters. The structural flexibility provided by the methanesulfonylpropan-2-yl moiety allowed for optimal spatial arrangement of the PROTAC components, resulting in enhanced degradation efficiency of target proteins.
From a synthetic chemistry perspective, several innovative methodologies have been developed for the preparation and modification of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate. A 2024 Organic Letters report described a novel asymmetric synthesis route that significantly improved the enantiomeric purity of the compound, which is crucial for its application in chiral drug development. The researchers employed a biocatalytic approach using engineered aminotransferases to achieve high stereoselectivity in the key amination step.
Recent analytical studies have focused on characterizing the physicochemical properties of this compound. Advanced techniques including X-ray crystallography and solid-state NMR have revealed interesting conformational preferences that may influence its reactivity in subsequent synthetic transformations. These findings, published in a recent issue of Crystal Growth & Design, provide valuable insights for medicinal chemists designing derivatives based on this scaffold.
The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate have also been investigated in preclinical studies. Data presented at the 2023 American Chemical Society National Meeting indicated favorable metabolic stability and low cytotoxicity, supporting its continued use as a pharmaceutical intermediate. However, researchers noted the importance of proper handling due to potential sensitization effects associated with the methanesulfonyl group.
Looking forward, the unique structural features of this compound continue to inspire new applications in drug discovery. Current research directions include its incorporation into targeted protein degraders, antibody-drug conjugates (ADCs), and as a building block for novel peptide mimetics. The compound's versatility and demonstrated utility in multiple therapeutic areas suggest it will remain an important tool in medicinal chemistry for years to come.
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